molecular formula C14H16N6O B2838138 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide CAS No. 2034287-52-8

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide

Cat. No.: B2838138
CAS No.: 2034287-52-8
M. Wt: 284.323
InChI Key: AETFULYZDVTSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide is a potent, selective, and brain-penetrant inhibitor of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a stress-activated protein kinase that is predominantly expressed in the brain and has been implicated as a key mediator in neuronal apoptosis and the pathogenesis of neurodegenerative diseases . This compound exhibits high selectivity for JNK3 over other JNK isoforms (JNK1 and JNK2), making it an invaluable pharmacological tool for dissecting the specific role of JNK3 signaling in cellular and animal models. Its primary research value lies in the investigation of conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), where JNK3-mediated pathways contribute to neuronal death. The compound's mechanism of action involves binding to the ATP-binding site of JNK3, thereby preventing the phosphorylation of its downstream targets, including the transcription factor c-Jun. This inhibition can lead to a reduction in apoptotic signaling and neuroinflammation, providing researchers with a means to probe neuroprotective strategies. The molecular structure, featuring an imidazole-pyrimidine core and an azetidine carboxamide group, is engineered for optimal potency and kinase selectivity. It is a critical compound for high-throughput screening, target validation, and preclinical proof-of-concept studies aimed at developing novel therapeutics for central nervous system disorders.

Properties

IUPAC Name

N-cyclopropyl-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c21-14(18-11-1-2-11)10-6-20(7-10)13-5-12(16-8-17-13)19-4-3-15-9-19/h3-5,8-11H,1-2,6-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETFULYZDVTSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure

The compound has a complex structure characterized by the following components:

  • Imidazole ring : A five-membered ring containing nitrogen, contributing to its biological activity.
  • Pyrimidine moiety : A six-membered ring with two nitrogen atoms that enhances the compound's interaction with biological targets.
  • Cyclopropyl group : This unique structure may influence the compound's pharmacokinetic properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets in cellular pathways. Research indicates that it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling and proliferation.

Pharmacological Properties

  • Antitumor Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds in this class have demonstrated IC50 values in the nanomolar range against human glioma xenografts, indicating potent antitumor properties .
  • Selectivity : The compound shows selectivity towards specific receptors, which is critical for minimizing side effects. For example, it has been noted for its affinity towards peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders .
  • Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic profiles, including good absorption and distribution characteristics in vivo. This is essential for ensuring effective therapeutic concentrations at the target sites .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Demonstrated high selectivity for PBRs with promising biodistribution in rat models.
Identified a related compound that showed significant antitumor efficacy in glioma models.
Reported favorable pharmacokinetic properties and potential for use as an imaging agent in neurodegenerative diseases.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that the compound can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. This makes it a potential candidate for cancer therapeutics, particularly in targeting specific cancer types where the HGF/c-Met signaling pathway is implicated .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes involved in disease pathways. Specifically, it has shown promise as a c-Met inhibitor, which is crucial in the treatment of cancers associated with aberrant HGF/c-Met signaling. The structure-activity relationship studies suggest that modifications to the imidazole and pyrimidine components can enhance its inhibitory effects .

Antimicrobial Properties

Preliminary studies have suggested that this compound may possess antimicrobial activity. Its interaction with bacterial enzymes could lead to the development of new antibiotics, particularly against resistant strains. The exact mechanisms remain under investigation, but initial results are promising .

Case Studies

Study ReferenceFocusFindings
Antitumor ActivityDemonstrated significant cytotoxic effects in glioma xenograft models.
Enzyme InhibitionIdentified as a potent inhibitor of c-Met with favorable pharmacokinetic properties in vivo.
Antimicrobial ActivityShowed potential against various bacterial strains, warranting further exploration into its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-ethylthiourea Derivatives

Key Compounds : Compounds 10 and 11 (Figure 15 in ) share the pyrimidinylimidazole core but replace the azetidine-carboxamide group with a thiourea moiety.

  • Activity: The thiourea derivatives exhibit dual functionality: Strong AChE inhibition (IC₅₀ values in the nanomolar range). Metal-chelating capacity (e.g., Cu²⁺, Fe³⁺), reducing reactive oxygen species (ROS) and Aβ aggregation .
  • Structural Impact : The thiourea group enhances metal-binding affinity but may introduce metabolic instability due to sulfur’s susceptibility to oxidation.

Comparison with Target Compound :
Replacing thiourea with a carboxamide group (as in the target compound) likely reduces metal-chelating capacity but improves metabolic stability and solubility. The cyclopropylazetidine substituent may enhance blood-brain barrier (BBB) penetration compared to ethylthiourea derivatives .

N-Oxide Derivatives ()

Key Compound: 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea N-oxide.

  • Structural Features : This compound shares a pyrimidine core but incorporates a dichloro-dimethoxyphenyl group and an ethylpiperazine-linked aniline substituent.
  • The dichloro-dimethoxyphenyl moiety may enhance selectivity for kinase targets (common in oncology) rather than neurodegenerative pathways .

Data Table: Comparative Analysis

Property Target Compound Thiourea Derivatives (10, 11) N-Oxide Derivative ()
Core Structure Pyrimidinylimidazole + azetidine-carboxamide Pyrimidinylimidazole + thiourea Pyrimidine + dichloro-dimethoxyphenyl
Key Functional Groups Cyclopropylazetidine, carboxamide Ethylthiourea N-oxide, ethylpiperazine
AChE Inhibition Moderate (predicted) Strong (IC₅₀ < 100 nM) Not reported
Metal Chelation Limited (carboxamide weak chelator) High (thiourea binds Cu²⁺/Fe³⁺) Unlikely (no chelating groups)
BBB Penetration Potential High (azetidine + cyclopropyl) Moderate (polar thiourea) Low (N-oxide increases polarity)
Therapeutic Focus Neurodegeneration (Aβ/ROS modulation) Neurodegeneration Likely oncology (kinase inhibition)

Research Findings and Implications

  • Target Compound Advantages :
    • The carboxamide group avoids thiourea-associated toxicity risks (e.g., hepatotoxicity) .
    • Azetidine’s rigid structure may improve target binding specificity compared to flexible ethylthiourea derivatives.
  • Limitations: Reduced metal-chelating capacity may weaken anti-oxidative effects in neurodegenerative models. No direct evidence of Aβ aggregation inhibition yet (unlike thiourea derivatives) .

Q & A

Q. What are the key structural features of this compound, and how do they influence its bioactivity?

The compound contains three critical moieties: (1) an azetidine ring contributing to conformational rigidity, (2) a pyrimidine-imidazole core enabling π-π stacking with biological targets, and (3) a cyclopropylcarboxamide group enhancing lipophilicity and metabolic stability. The imidazole’s nitrogen atoms facilitate hydrogen bonding with kinase ATP-binding pockets, while the azetidine’s strain enhances binding affinity. Structural analogs with fluorinated aryl groups (e.g., in ) show improved target selectivity due to electronic effects .

Q. What synthetic routes are commonly employed for this compound?

Synthesis involves multi-step protocols:

  • Step 1 : Formation of the azetidine ring via cyclization of 3-azetidinecarboxylic acid derivatives.
  • Step 2 : Coupling of the pyrimidine-imidazole core using Suzuki-Miyaura cross-coupling (e.g., Pd-catalyzed reaction with boronic esters).
  • Step 3 : Functionalization with the cyclopropylcarboxamide group via amide bond formation (EDCI/HOBt activation). Yields (~35–50%) depend on solvent polarity (DMF/THF) and temperature optimization (60–80°C) .

Q. Which characterization techniques are critical for confirming its structure and purity?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., pyrimidine C-6 substitution at δ 8.6–9.2 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C14_{14}H16_{16}N6_{6}O: 308.1352).
  • HPLC : Purity >95% using C18 columns (ACN/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

  • Substituent variation : Replace cyclopropyl with fluorinated aryl groups (e.g., 2-fluorophenyl in ) to enhance target binding via hydrophobic interactions.
  • Scaffold hopping : Introduce a triazole () or oxadiazole () to improve metabolic stability.
  • Assays : Test modified analogs in kinase inhibition assays (e.g., EGFR, BRAF) and measure IC50_{50} shifts using fluorescence polarization .

Q. How to resolve contradictions in reported biological activity (e.g., anticancer vs. neuroprotective effects)?

  • Target profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions (e.g., sodium channels in vs. AChE in ).
  • Cell-line specificity : Compare activity in MCF-7 (breast cancer) vs. SH-SY5Y (neuroblastoma) models under standardized hypoxia conditions (5% O2_2) .

Q. What strategies improve pharmacokinetics, particularly blood-brain barrier (BBB) penetration?

  • Prodrug design : Convert the carboxamide to ester derivatives (e.g., pivaloyloxymethyl) to enhance lipophilicity.
  • Co-solvents : Use PEG-400/Cremophor EL formulations to increase solubility (>2 mg/mL in PBS, pH 7.4).
  • In vivo validation : Measure brain/plasma ratios in murine models via LC-MS/MS after IV administration .

Q. How to validate in vitro findings in vivo while addressing species-specific metabolic differences?

  • Metabolite ID : Perform microsomal stability assays (human vs. murine liver microsomes) with LC-HRMS to identify glucuronidation hotspots.
  • Xenograft models : Use NSG mice implanted with patient-derived xenografts (PDX) and monitor tumor volume via caliper measurements (dosing: 10 mg/kg, QD, 21 days) .

Q. What computational methods predict binding modes with ambiguous targets?

  • Molecular docking : Use AutoDock Vina with kinase crystal structures (PDB: 4HJO for EGFR) to prioritize residues (e.g., Lys721 for H-bonding).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable) .

Q. How to assess stability under physiological conditions?

  • Forced degradation : Expose to 0.1 M HCl (gastric pH), 0.1 M NaOH (intestinal pH), and UV light (ICH Q1B guidelines).
  • Analytical monitoring : Track degradation products (e.g., imidazole ring oxidation) via UPLC-PDA at 220 nm. Stable formulations require lyophilization with trehalose (5% w/v) .

Q. What methodologies identify degradation products and their toxicity?

  • LC-QTOF-MS : Fragment ions (m/z 150–400) matched against spectral libraries (e.g., NIST) to identify hydrolyzed azetidine intermediates.
  • AMES test : Screen degradation products for mutagenicity at 5 µg/plate with S. typhimurium TA98/TA100 strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.